methyl 4-[(1-azepanylcarbonothioyl)amino]benzoate
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Description
Synthesis Analysis
The synthesis of compounds related to "methyl 4-[(1-azepanylcarbonothioyl)amino]benzoate" often involves complex reactions including condensation, reduction, and functional group transformations. For example, compounds like methyl 4-(4-aminostyryl) benzoate and (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate](https://consensus.app/papers/synthesis-analysis-elucidation-quantum-studies-şahin/f74d99f144e953e8820eedc1be572660/?utm_source=chatgpt) have been synthesized through various strategies including condensation reactions and characterization through techniques such as FT-IR, NMR, and UV-Visible analysis.
Molecular Structure Analysis
The molecular structure of related compounds is often characterized using techniques like X-ray crystallography and spectroscopy. Studies like those on [benzyl‐7‐3H] and [benzoyl‐7‐14C] methyl 4‐(2,5‐dihydroxybenzylamino)benzoate](https://consensus.app/papers/synthesis-benzyl‐7‐3h-benzoyl‐7‐14c-methyl-taylor/cb1ccfdac6ad550ba4ea8a940798168c/?utm_source=chatgpt) provide insights into the arrangement of atoms and the geometry of the molecular structure, which are crucial for understanding the chemical behavior of these compounds.
Chemical Reactions and Properties
Chemical reactions and properties of similar compounds often involve interactions such as hydrogen bonding, azo coupling, and tautomerism. For example, compounds like methyl 4-((E)-2-{3-[(3-{ (E)-2-[4-(methoxycarbonyl)phenyl]- 1-diazenyl}-5,5-dimethylhexahydro-1-pyrimidinyl)methyl]-5,5-dimethylhexahydro-1-pyrimidinyl-1-diazenyl) benzoate](https://consensus.app/papers/methyl-4e233-e24methoxycarbonylphenyl-moser/2959ad2c70d2506c8bed1aa1085e4772/?utm_source=chatgpt) exhibit specific bonding patterns and electronic structures that define their reactivity and stability.
Physical Properties Analysis
The physical properties such as solubility, melting point, and crystallinity are determined by the molecular structure and intermolecular forces present in the compound. For instance, studies on compounds like methyl 2-((succinimidooxy)carbonyl)benzoate](https://consensus.app/papers/methyl-2succinimidooxycarbonylbenzoate-reagent-casimir/bb518679991b57b6bc90422f04229caa/?utm_source=chatgpt) highlight the importance of functional groups in influencing these properties.
Scientific Research Applications
NMDA Receptor Enhancement for Schizophrenia Treatment Sodium benzoate, a compound related to the chemical structure of interest, has been studied for its potential in enhancing N-methyl-d-aspartate receptor (NMDAR)-mediated neurotransmission. This has shown promise in treating schizophrenia, with sodium benzoate improving various symptom domains and neurocognition in patients with chronic schizophrenia (Lane et al., 2013).
Photopolymerization Applications Derivatives of benzoate, such as those in the study of nitroxide-mediated photopolymerization, are used in the development of new photoinitiators. These compounds exhibit significant changes in photophysical or photochemical properties, which are crucial in polymer chemistry (Guillaneuf et al., 2010).
Synthesis of Benzo[e][1,4]diazepin-3-ones Methyl benzoates are utilized in the synthesis of complex organic compounds. For instance, a study demonstrated the use of aryl methyl ketones and 2-aminobenzyl alcohols for synthesizing benzo[e][1,4]diazepin-3-ones, which have potential applications in chemistry and medicine (Geng et al., 2019).
Methyl Benzoate in Plant Scent Emission Research on snapdragon flowers revealed that methyl benzoate is a major scent compound. Its emission is rhythmically regulated, correlating with pollinator activity. This study of plant biochemistry provides insights into the role of methyl benzoates in the natural world (Dudareva et al., 2000).
Antibacterial and Antifungal Properties Methyl benzoate derivatives have been synthesized and shown to possess antibacterial and antifungal activities. This highlights their potential in pharmaceutical applications, particularly in addressing microbial infections (Bhat et al., 2015).
properties
IUPAC Name |
methyl 4-(azepane-1-carbothioylamino)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2S/c1-19-14(18)12-6-8-13(9-7-12)16-15(20)17-10-4-2-3-5-11-17/h6-9H,2-5,10-11H2,1H3,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMFNYDMNLUVJLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=S)N2CCCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(azepane-1-carbothioylamino)benzoate |
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